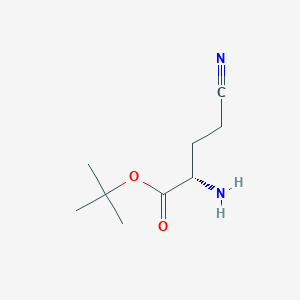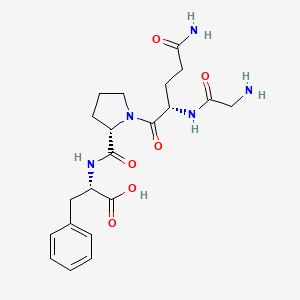![molecular formula C46H58O4 B14212414 4,4'-[9,10-Bis(decyloxy)anthracene-2,6-diyl]diphenol CAS No. 827624-51-1](/img/structure/B14212414.png)
4,4'-[9,10-Bis(decyloxy)anthracene-2,6-diyl]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[9,10-Bis(decyloxy)anthracene-2,6-diyl]diphenol is an organic compound belonging to the class of anthracene derivatives. This compound is characterized by the presence of two decyloxy groups attached to the anthracene core at the 9 and 10 positions, and two phenol groups at the 2 and 6 positions. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[9,10-Bis(decyloxy)anthracene-2,6-diyl]diphenol typically involves the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization.
Introduction of Decyloxy Groups: The decyloxy groups are introduced via nucleophilic substitution reactions, where decanol reacts with the anthracene core in the presence of a suitable base.
Attachment of Phenol Groups: The phenol groups are attached through electrophilic aromatic substitution reactions, using phenol and a suitable catalyst.
Industrial Production Methods
Industrial production of 4,4’-[9,10-Bis(decyloxy)anthracene-2,6-diyl]diphenol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4,4’-[9,10-Bis(decyloxy)anthracene-2,6-diyl]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4,4’-[9,10-Bis(decyloxy)anthracene-2,6-diyl]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of biological systems due to its fluorescence properties.
Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,4’-[9,10-Bis(decyloxy)anthracene-2,6-diyl]diphenol involves its interaction with molecular targets through its phenol and anthracene moieties. The phenol groups can form hydrogen bonds with biological molecules, while the anthracene core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Bis(decyloxy)anthracene
- 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid
Uniqueness
4,4’-[9,10-Bis(decyloxy)anthracene-2,6-diyl]diphenol is unique due to the presence of both decyloxy and phenol groups, which impart distinct photophysical and electrochemical properties. This combination makes it particularly valuable in applications requiring both fluorescence and redox activity .
Properties
CAS No. |
827624-51-1 |
|---|---|
Molecular Formula |
C46H58O4 |
Molecular Weight |
674.9 g/mol |
IUPAC Name |
4-[9,10-didecoxy-6-(4-hydroxyphenyl)anthracen-2-yl]phenol |
InChI |
InChI=1S/C46H58O4/c1-3-5-7-9-11-13-15-17-31-49-45-41-29-23-38(36-21-27-40(48)28-22-36)34-44(41)46(50-32-18-16-14-12-10-8-6-4-2)42-30-24-37(33-43(42)45)35-19-25-39(47)26-20-35/h19-30,33-34,47-48H,3-18,31-32H2,1-2H3 |
InChI Key |
UYLUAFBDSIUDML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C2C=C(C=CC2=C(C3=C1C=CC(=C3)C4=CC=C(C=C4)O)OCCCCCCCCCC)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


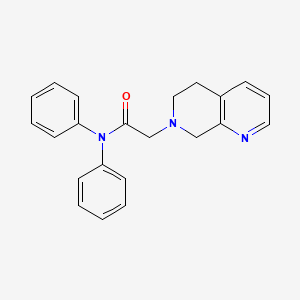
![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)
![3-[5-(4-Chloroanilino)pyridin-3-yl]phenol](/img/structure/B14212346.png)
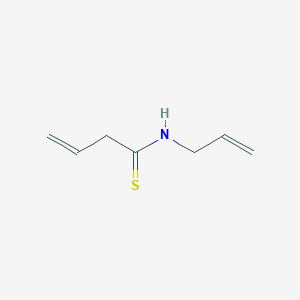
![4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14212363.png)
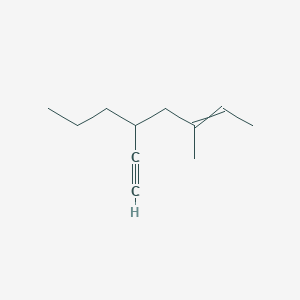

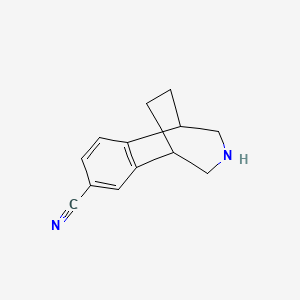
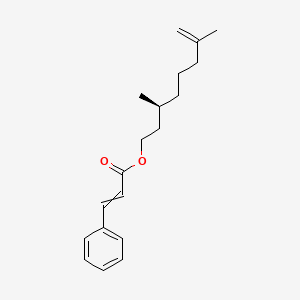
![[1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14212388.png)
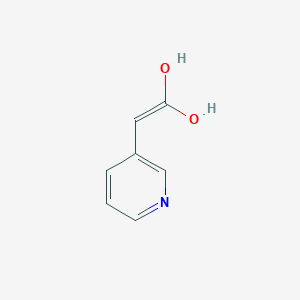
![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
